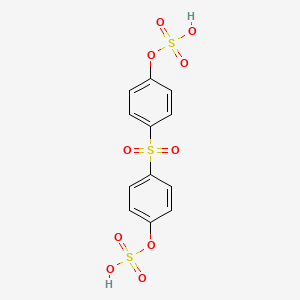

Bisphenol S Disulfate

Description

Properties

Molecular Formula |

C12H10O10S3 |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

[4-(4-sulfooxyphenyl)sulfonylphenyl] hydrogen sulfate |

InChI |

InChI=1S/C12H10O10S3/c13-23(14,11-5-1-9(2-6-11)21-24(15,16)17)12-7-3-10(4-8-12)22-25(18,19)20/h1-8H,(H,15,16,17)(H,18,19,20) |

InChI Key |

DSWMMCGCTAJRCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OS(=O)(=O)O)S(=O)(=O)C2=CC=C(C=C2)OS(=O)(=O)O |

Origin of Product |

United States |

Biochemical and Chemical Synthesis Pathways of Bisphenol S Disulfate

Environmental and Abiotic Formation Routes of Sulfated Bisphenol S Compounds

Beyond biological systems, sulfated BPS compounds can also be formed through environmental and abiotic processes, particularly in aqueous environments.

Sulfate (B86663) radicals (SO₄•⁻) play a crucial role in the degradation and transformation of BPS in water. nih.gov These highly reactive radicals can be generated through processes such as the UV activation of persulfate. nih.govresearchgate.net Sulfate radicals can react with BPS through mechanisms that include electron transfer, leading to the formation of various transformation products. nih.govacs.org While direct addition of a sulfate group to the BPS molecule to form a sulfated product is a possible pathway, the predominant reactions often involve hydroxylation and other oxidative transformations. nih.gov The reaction of phenols with sulfate radicals can lead to the formation of phenoxy radicals, which can then undergo further reactions. acs.org

| Radical Species | Reaction with BPS | Key Outcome |

|---|---|---|

| Sulfate Radical (SO₄•⁻) | Electron transfer, hydroxylation, substitution, and rearrangement. nih.gov | Formation of various transformation products, with potential for sulfated intermediates. nih.govresearchgate.net |

| Hydroxyl Radical (•OH) | Hydroxylation of the phenol (B47542) rings. ub.edu | Formation of hydroxylated BPS derivatives. ub.edu |

The oxidative transformation of BPS in aqueous media can be initiated by various reactive oxygen species, including hydroxyl radicals (•OH). nih.govnih.gov The phototransformation of BPS in water can lead to the formation of p-hydroxybenzenesulfonic acid as a major product. nih.gov This process involves the generation of reactive oxygen species that attack the BPS molecule. nih.gov While the direct formation of Bisphenol S disulfate through these oxidative pathways is not explicitly detailed, the degradation of BPS can lead to smaller sulfonated aromatic compounds. The reaction pathways can be complex and are influenced by factors such as pH and the presence of other substances in the water. nih.govresearchgate.net

Advanced Analytical Methodologies for Characterization and Quantification of Bisphenol S Disulfate

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Techniques

LC-MS/MS has become the gold standard for the analysis of bisphenols and their conjugated metabolites. The technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry, allowing for reliable identification and quantification even at trace levels.

Ultra-Performance Liquid Chromatography (UPLC) systems, which use smaller particle-size columns, offer faster analysis times and better resolution compared to traditional HPLC. When coupled with a tandem mass spectrometer using an electrospray ionization (ESI) source, UPLC/ESI-MS/MS provides a robust platform for analyzing polar compounds like BPS and its sulfated metabolites.

Analyses are typically performed in negative ionization mode, which is well-suited for phenolic compounds and their acidic conjugates. sci-hub.box For instance, a method developed for BPS and other bisphenols in human urine utilized a UPLC system for chromatographic separation before detection by a tandem quadrupole mass spectrometer with an ESI source. dphen1.com The separation of eleven bisphenol compounds, including BPS, has been successfully achieved using a UPLC system with a phenyl column in a ten-minute gradient run. lcms.cz Quantitative evaluation is often carried out using external calibration or isotope dilution methods to ensure accuracy. sci-hub.boxuzh.ch The limits of quantification for BPS using such methods can be as low as 0.05 µg/L in urine, which is sufficient for determining both occupational and background exposure levels. uzh.ch

| Parameter | Condition | Source |

|---|---|---|

| Chromatographic System | Waters Acquity UPLC | sci-hub.box |

| Column | Acquity UPLC BEH Phenyl (1.7 µm, 2.1 mm x 100 mm) | sci-hub.box |

| Mobile Phase | Gradient of Water and Acetonitrile | sci-hub.box |

| Ionization Mode | Electrospray Negative Ionization (ESI-) | sci-hub.box |

| Detection | Multiple Reaction Monitoring (MRM) | sci-hub.box |

| Limit of Quantification (BPS in urine) | 0.05 µg/L | uzh.ch |

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a widely used and reliable technique for the identification and quantification of bisphenol compounds, including metabolites like Bisphenol S Disulfate. nih.govresearchgate.net This method is particularly valuable for confirming the identity of analytes in complex samples.

The process involves separating the target compound from the sample matrix using an HPLC column, followed by ionization and detection using a mass spectrometer. In MS/MS, a specific precursor ion (the ionized molecule of interest) is selected and fragmented, and the resulting product ions are detected. This transition from a precursor ion to specific product ions provides a highly selective fingerprint for the compound. For a related compound, Bisphenol A (BPA) disulfate, analysis in negative ion mode showed a deprotonated molecule [M-H]⁻ at an m/z of 387. researchgate.net This precursor ion was then fragmented to produce characteristic product ions at m/z 227 and 307, confirming its identity. researchgate.net A similar approach would be applied to identify this compound, where a specific precursor ion for the disulfated conjugate would be monitored and fragmented to yield unique product ions.

| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ions (m/z) | Source |

|---|---|---|---|

| Bisphenol A Disulfate | 387 | 227, 307 | researchgate.net |

| Bisphenol A Monosulfate | 307 | 227 | researchgate.net |

For the analysis of unknown metabolites or degradation intermediates, high-resolution mass spectrometry techniques such as Ultra Performance Liquid Chromatography-Quadrupole-Time of Flight-Mass Spectrometry (LC-TOF-MS/MS) are invaluable. Unlike triple quadrupole instruments that target specific, known precursor-product ion transitions, TOF analyzers measure the mass-to-charge ratio of ions with very high accuracy.

This capability allows for the determination of the elemental composition of an unknown compound, which is a critical step in its structural elucidation. The combination of UPLC for high-resolution separation with Q-TOF-MS for accurate mass measurements is a powerful tool for identifying novel metabolites of BPS that may form in biological or environmental systems. researchgate.net For example, this technique has been successfully applied to analyze extracts from various food-contact materials to identify potential migrants, demonstrating its utility in complex sample analysis. researchgate.net

Sample Preparation and Matrix Effects in Environmental and Biological Samples

The analysis of this compound in environmental (e.g., water, sediment) and biological (e.g., urine, plasma) samples is complicated by the presence of numerous interfering compounds. nih.govunam.mx These matrix components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Therefore, effective sample preparation is a crucial step to clean the sample, concentrate the analyte, and minimize matrix effects. unam.mx

Solid-phase extraction (SPE) is one of the most common and effective techniques for the extraction and preconcentration of bisphenols and their derivatives from aqueous and biological samples. nih.govarcjournals.orgresearchgate.net The basic principle involves passing a liquid sample through a solid sorbent material that retains the analytes of interest. Interfering components are washed away, and the purified analytes are then eluted with a small volume of an organic solvent.

A variety of sorbents have been developed for SPE, with reversed-phase materials like C18 being common. researchgate.net More selective sorbents, such as molecularly imprinted polymers (MIPs) and mixed-mode ion-exchange polymers, have also been developed to improve the selectivity for bisphenols. nih.gov In recent years, variations of SPE such as magnetic solid-phase extraction (MSPE) have been introduced to simplify and speed up the extraction process. nih.govresearchgate.net These methods are crucial for obtaining cleaner extracts, which improves the reliability and sensitivity of subsequent LC-MS/MS analysis. unam.mx

When quantifying conjugated metabolites like this compound, it is essential to consider their stability in the sample matrix. Sulfated metabolites can be subject to enzymatic deconjugation back to the parent compound. For example, the enzyme arylsulfatase can hydrolyze sulfate (B86663) conjugates. mdpi.comresearchgate.net This process can occur during sample collection, storage, or preparation, leading to an underestimation of the conjugated form and an overestimation of the free BPS.

In many biomonitoring studies, the total concentration of a bisphenol is measured by intentionally treating the sample with enzymes like β-glucuronidase/arylsulfatase to hydrolyze all glucuronide and sulfate conjugates to the free form before extraction and analysis. mdpi.com This approach provides a measure of total exposure but does not distinguish between the free and conjugated forms. For accurate quantification of this compound itself, it is critical to prevent unintended deconjugation by using enzyme inhibitors or appropriate storage conditions (e.g., freezing). Studies on BPA have shown that sulfated forms can act as a circulating reservoir, with desulfation occurring within cells, which may increase the estrogenic potential of the xenobiotic. researchgate.net This highlights the importance of understanding the stability and dynamics of sulfated metabolites in biological systems.

Method Validation and Performance Metrics in Research Applications

The validation and performance of analytical methods are critical for the accurate quantification of this compound (BPS-2S) in various matrices. Due to the chemical structure and metabolic pathways of Bisphenol S (BPS), it is often present in biological and environmental samples in its conjugated forms, including glucuronides and sulfates. While many studies focus on quantifying "total BPS" (the sum of free and conjugated forms) after an enzymatic hydrolysis step, which cleaves the sulfate and glucuronide moieties to revert the molecule to its parent BPS form, direct quantification of the specific disulfate conjugate is less common.

However, research into the direct analysis of bisphenol conjugates provides valuable insight into method validation and performance metrics for molecules structurally analogous to this compound. A notable study by Deceuninck et al. (2019) developed and validated a quantitative method for various bisphenol conjugates in food of animal origin, including Bisphenol A Disulfate (BPA-2S), using Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS). Given the structural similarity between BPA and BPS, the validation data for BPA-2S serves as a significant reference for the analytical performance expected for BPS-2S.

The validation of this method encompassed several key performance metrics to ensure reliability, accuracy, and sensitivity. These metrics are crucial for the application of the method in research to generate high-quality data. The primary validation parameters included linearity, limit of detection (LOD), and limit of quantification (LOQ).

Linearity was established to demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range. For the direct analysis of bisphenol conjugates, including BPA-2S, linearity was validated with a coefficient of determination (R²) greater than 0.99 within a concentration range of 0 to 10 µg/kg nih.gov. This high R² value indicates a strong linear relationship, which is essential for accurate quantification.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For the direct analysis of BPA-2S, the detection limits were determined in different food matrices. For instance, the LOD for BPA-2S in muscle was found to be 0.50 µg/kg nih.govdphen1.com.

The following table summarizes the method validation and performance metrics for the direct analysis of Bisphenol A Disulfate, which can be considered indicative for the analysis of this compound.

| Performance Metric | Matrix | Value | Analytical Technique |

|---|---|---|---|

| Linearity (R²) | Food of Animal Origin | > 0.99 | UHPLC–MS/MS |

| Concentration Range | Food of Animal Origin | 0–10 µg/kg | UHPLC–MS/MS |

| Limit of Detection (LOD) | Muscle | 0.50 µg/kg | UHPLC–MS/MS |

In contrast, methods that determine "total BPS" after deconjugation report different performance metrics. For instance, a validated UPLC–MS-MS method for total BPS in rodent plasma showed a linear range of 5–1,000 ng/mL, with an LOD of 0.862 ng/mL nih.gov. The accuracy for this method was reported with a mean relative error (RE) of ≤ ±10.5%, and precision was demonstrated with a relative standard deviation (RSD) of ≤ 7.7% nih.gov. Mean recoveries for total BPS analysis were ≥93.1% nih.gov.

The detailed research findings from the study on direct conjugate analysis underscore the feasibility of quantifying specific metabolites like disulfates without resorting to hydrolysis. The developed standard operating procedure involved a solid-liquid extraction followed by two successive solid-phase extraction (SPE) stages for sample cleanup and concentration nih.govdphen1.com. Quantification was achieved using isotopic dilution and surrogated quantification methods, which are robust approaches for minimizing matrix effects and ensuring accurate measurement nih.gov.

The application of such validated methods is crucial in pharmacokinetic and toxicological studies to differentiate between the parent compound and its metabolites, thereby providing a more precise understanding of its absorption, distribution, metabolism, and excretion.

Mechanistic Research on the Biological Activity of Bisphenol S and Its Sulfated Metabolites

Intracellular and Molecular Signaling Pathway Modulation

Adipogenic Marker Expression and Lipid Accumulation Modulation

Studies have shown that Bisphenol S can influence the processes of adipogenesis, the formation of fat cells, and the accumulation of lipids. Research on primary human preadipocytes has demonstrated that BPS treatment can induce lipid accumulation and increase the expression of key adipogenic markers such as lipoprotein lipase (B570770) and adipocyte protein 2 nih.govthe-hospitalist.org. This suggests a potential role for BPS in modulating fat cell differentiation and function.

While direct research on Bisphenol S Disulfate is limited, studies on the sulfated metabolites of the related compound, Bisphenol A (BPA), suggest that these metabolites might also play a role in adipogenesis. For instance, BPA and its metabolite BPA-glucuronide have been found to increase lipid accumulation during white adipogenesis nih.gov. Although less potent than the parent compound, BPA-sulfate is also suggested to potentially affect white and brown adipogenesis nih.gov. This raises the possibility that sulfated metabolites of BPS could have similar, though likely less potent, effects. However, it is important to note that some research indicates that BPS sulfates are not agonists for the human estrogen receptor alpha (hERα), suggesting that their mechanism of action, if any, may differ from that of the parent compound nih.gov.

Table 1: Effects of Bisphenol S on Adipogenic Markers

| Marker | Effect of BPS Treatment | Reference |

| Lipid Accumulation | Increased | nih.gov |

| Lipoprotein Lipase (mRNA and protein) | Increased | nih.gov |

| Adipocyte Protein 2 (aP2) (mRNA and protein) | Increased | nih.gov |

Steroidogenic Pathway Perturbation

Evidence suggests that BPS can interfere with the steroidogenic pathway, which is responsible for the synthesis of steroid hormones. Studies have indicated that BPS exposure can alter the production of key hormones such as estradiol (B170435), progesterone, and testosterone (B1683101) researchgate.netbohrium.com. This disruption can occur through various mechanisms, including the alteration of the expression of genes involved in steroidogenesis, such as StAR, Cyp17a1, 3β-HSD, and Cyp19a1 researchgate.netbohrium.com.

In adrenocortical cells, BPS treatment has been shown to lead to a dose-dependent decrease in the production of 11-deoxycorticosterone nih.gov. Furthermore, studies in ewes have demonstrated that chronic exposure to BPS can impair estradiol concentrations in follicular and oviduct fluids nih.gov. While the direct impact of this compound on the steroidogenic pathway has not been extensively studied, the observed effects of the parent compound highlight a potential area for further investigation into the biological activity of its metabolites. The general understanding is that sulfation reduces the biological activity of bisphenols, but the complete picture of the in vivo effects of these metabolites remains to be fully elucidated nih.govresearchgate.net.

Table 2: Reported Effects of Bisphenol S on Steroidogenesis

| Affected Hormone/Gene | Observed Effect | Model System | Reference |

| 11-deoxycorticosterone | Dose-dependent decrease | Adrenocortical cells | nih.gov |

| Estradiol | Impaired concentrations | Ewes (in vivo) | nih.gov |

| Progesterone | Altered release | In vitro/In vivo models | researchgate.net |

| Testosterone | Altered release | In vitro/In vivo models | researchgate.net |

| StAR, Cyp17a1, 3β-HSD, Cyp19a1 | Altered transcription | In vitro/In vivo models | researchgate.netbohrium.com |

PERK/ATF4 Signaling Pathway in Steroidogenesis

Recent research has implicated the PERK/ATF4 signaling pathway in the mechanisms by which BPS may affect steroidogenesis. This pathway is a component of the endoplasmic reticulum (ER) stress response. A study on human choriocarcinoma cells (JEG-3) found that exposure to BPS, similar to BPA, led to a reduction in estradiol synthesis nih.govresearchgate.net. This decrease was associated with reduced mRNA expression of CYP19A1, a crucial enzyme for estradiol production nih.gov.

The study further revealed that BPS exposure increased the expression of proteins involved in the PERK/eIF2α/ATF4 signaling pathway, indicating an induction of ER stress nih.gov. The researchers concluded that BPS exposure might decrease estradiol synthesis by elevating levels of reactive oxygen species (ROS), which in turn activates the ER stress response nih.gov. While this study focused on BPS, it provides a potential mechanism that could be investigated for its sulfated metabolites, including this compound, to understand their complete biological activity profile. Another study on Bisphenol AF (BPAF) also demonstrated the activation of the ROS-mediated PERK-eIF2α-ATF4 signaling pathway, suggesting this may be a common mechanism for some bisphenol compounds nih.gov.

mTOR Signaling and Thyroid Receptor/Retinoid X Receptor (TR/RXR) Stimulation

The potential for Bisphenol S and its metabolites to interact with other critical signaling pathways is an area of active research. While direct evidence linking this compound to the mTOR signaling pathway is currently lacking, studies on BPA have shown that it can inhibit autophagy in macrophages through the AMPK/mTOR signaling pathway nih.gov. Given the structural similarities between bisphenols, this suggests a potential area for future investigation for BPS and its metabolites.

Regarding thyroid hormone signaling, BPS has been shown to interfere with this pathway. BPS can bind to thyroid hormone receptors (TRs) and act as an antagonist mdpi.com. In vitro and in vivo studies have demonstrated that BPS can activate thyroid hormone signaling in the absence of the natural hormone T3, but can have both agonistic and antagonistic effects in its presence medchemexpress.eu. BPS and its analogues have also been shown to have antagonistic activity towards TRβ nih.gov.

The Retinoid X Receptor (RXR) is another nuclear receptor that can be affected by bisphenols. Chlorinated by-products of BPA have been shown to exhibit antagonistic activity towards RXRβ nih.gov. Since RXR forms heterodimers with a number of other nuclear receptors, including TR, disruption of its function could have wide-ranging biological effects foodpackagingforum.org. While direct studies on this compound are needed, the existing data on BPS and related compounds suggest that the TR/RXR signaling axis may be a target.

Interactions with Endogenous Enzymes

Bisphenol S and its metabolites have the potential to interact with various endogenous enzymes, which could modulate their activity and lead to downstream biological effects.

Catalase Interaction Mechanisms

Research has demonstrated a direct interaction between Bisphenol S and catalase, an important antioxidant enzyme. Studies using multiple spectral methods and molecular docking have shown that BPS can alter the structure and activity of catalase nih.govacs.orgresearchgate.netscispace.com. The binding of BPS to the Gly117 residue in the substrate channel of the enzyme, primarily through hydrogen bonds and hydrophobic forces, is believed to be the mechanism behind this interaction nih.govacs.orgresearchgate.netscispace.com. This interaction can lead to oxidative stress in cells nih.gov. While these studies focused on BPS, it is plausible that its metabolites, including this compound, could also interact with catalase, although likely with different affinities and functional consequences. Comparative studies on different bisphenols have also been conducted to assess their effects on catalase nih.gov.

Oxidoreductase Activity Modulation

The modulation of oxidoreductase activity is another area of interest in the study of bisphenol compounds. While specific data on the direct modulation of oxidoreductase activity by this compound is not available, the broader context of bisphenol interactions with cellular redox systems is relevant. As mentioned previously, BPS can induce oxidative stress, which is intrinsically linked to the activity of various oxidoreductases nih.gov. The impact of BPS on the antioxidant defense system in red blood cells has been investigated, showing that it can affect the activity of enzymes like GST and T-SOD nih.gov. Further research is needed to specifically elucidate how this compound and other sulfated metabolites interact with and modulate the activity of the diverse family of oxidoreductases.

Epigenetic Modification Pathways

Research into the epigenetic modifications induced by bisphenols has primarily centered on Bisphenol A (BPA) and, to a lesser extent, its analogue Bisphenol S (BPS). Direct research on the epigenetic effects of the metabolite this compound is not extensively available. Therefore, the following sections will focus on the known epigenetic effects of Bisphenol S, which may provide insights into the potential activities of its metabolites. Epigenetic mechanisms, such as DNA methylation and histone modifications, are crucial for regulating gene expression without altering the DNA sequence itself. Environmental factors, including exposure to bisphenols, can lead to changes in these epigenetic markers. mdpi.com

DNA Methylation Dynamics

Exposure to Bisphenol S has been associated with alterations in DNA methylation patterns, which can influence gene expression and cellular function. Studies have shown that BPS, similar to BPA, can induce both hypomethylation (a decrease in methylation) and hypermethylation (an increase in methylation) of DNA, depending on the context, dosage, and specific genes or genomic regions affected.

In a study involving pregnant women, exposure to BPS was linked to the hypomethylation of genes within the JAK-STAT and PI3K-AKT signaling pathways. mdpi.com These pathways are integral to skin barrier function and immune responses, suggesting a potential epigenetic mechanism through which BPS could influence conditions such as atopic dermatitis. mdpi.com

Animal studies have also provided evidence of BPS-induced changes in DNA methylation. In male mice, low-dose exposure to BPS was associated with hepatic DNA hypomethylation in autosomes and hypermethylation in sex chromosomes. diagenode.com This was accompanied by changes in the expression of numerous genes, some of which are involved in liver metabolism. diagenode.com For instance, the upregulation of genes involved in lipid metabolism and liver fibrosis, such as Hapln4, ApoA4, and Cidec, was associated with hypomethylation. diagenode.com Conversely, several other genes related to liver metabolism were found to be hypermethylated. diagenode.com

Furthermore, research on breast cancer cells has indicated that BPS can lead to the inhibition of TET2 expression by increasing the methylation of its promoter. frontiersin.org This reduction in TET2, an enzyme involved in DNA hydroxymethylation, can result in decreased DNA hydroxymethylation and subsequently increased proliferation of estrogen receptor-positive breast cancer cells. frontiersin.org

Below is a table summarizing the research findings on the effects of Bisphenol S on DNA methylation:

| Model System | Exposure Context | Observed Effect on DNA Methylation | Associated Outcome |

| Pregnant Women | Environmental | Hypomethylation of genes in JAK-STAT and PI3K-AKT pathways mdpi.com | Potential negative impact on atopic dermatitis mdpi.com |

| Male Mice (Liver) | Low-dose | Hepatic DNA hypomethylation in autosomes and hypermethylation in sex chromosomes diagenode.com | Altered gene expression related to protein translation and complement regulation diagenode.com |

| Male Mice (Liver) | Low-dose | Hypomethylation of specific genes (Soga1, Gpihbp1, Nr1d2, etc.) diagenode.com | Upregulation of some genes involved in lipid metabolism and liver fibrosis diagenode.com |

| Male Mice (Liver) | Low-dose | Hypermethylation of specific genes (Acsl4, Gpr40, Cel, etc.) diagenode.com | Changes in the expression of genes related to liver metabolism diagenode.com |

| Breast Cancer Cells | In vitro | Increased promoter methylation of TET2 frontiersin.org | Inhibition of TET2 expression and decreased DNA hydroxymethylation, leading to increased cell proliferation frontiersin.org |

Histone Modification Patterns

Direct research specifically investigating the impact of Bisphenol S and its disulfated metabolite on histone modification patterns is limited. Histone modifications, including acetylation, methylation, and phosphorylation, are critical epigenetic marks that regulate chromatin structure and gene accessibility for transcription.

While data on BPS is scarce, studies on BPA have demonstrated its ability to alter histone modifications. For example, BPA exposure has been shown to affect the expression of histone methyltransferases like EZH2, leading to changes in histone H3 trimethylation at lysine (B10760008) 27 (H3K27me3), a mark typically associated with gene repression. mdpi.comnih.gov Additionally, BPA has been found to influence histone acetylation levels. frontiersin.org Given the structural similarities between BPA and BPS, it is plausible that BPS could exert similar effects on histone modification patterns, though further research is needed to confirm this.

Role of Gut Microbiota in Bisphenol S Biotransformation

The gut microbiota plays a significant role in the metabolism and detoxification of various xenobiotics, including bisphenols. mdpi.comresearchgate.net These microorganisms can transform chemical compounds, thereby influencing their bioavailability and potential toxicity. acs.org While the hepatic metabolism of BPS is a primary pathway for its detoxification, the gut microbiota also contributes to its biotransformation.

Studies have indicated that exposure to BPS can induce gut dysbiosis, which is an imbalance in the composition and function of the gut microbial community. asm.orgresearchgate.netnih.gov This dysbiosis can have implications for host health, including inducing intestinal inflammation. nih.gov For instance, in mouse models, BPS exposure has been shown to increase the abundance of pro-inflammatory microbes such as Ileibacterium and decrease the levels of anti-inflammatory genera like Lactobacillus, Blautia, and Romboutsia. nih.gov This shift in the microbial landscape was associated with intestinal inflammation, characterized by shortened colon length, crypt distortion, and macrophage accumulation. nih.gov

The biotransformation of bisphenols by gut bacteria is species-specific. acs.org While some studies have shown that certain gut bacteria can degrade bisphenols, the capacity for this metabolism varies. For example, one study investigating the transformation of 21 different bisphenols by six human gut bacterial strains found that most, including presumably BPS due to its structural similarity to those that were unchanged, did not show notable transformation under the tested conditions. acs.org However, this does not preclude the possibility of other gut microbes having the capacity to metabolize BPS. The gut microbiota's role in the metabolism of xenobiotics is complex and can be influenced by various factors, including diet and the host's physiological state. nih.gov

The following table summarizes the effects of Bisphenol S exposure on gut microbiota as observed in animal studies:

| Model System | Effect of BPS Exposure on Gut Microbiota | Associated Health Implications |

| Mice | Induces gut dysbiosis asm.orgresearchgate.net | Impaired oocyte quality, obesity, hepatic lipid accumulation, intestinal lesions, and dyslipidemia asm.orgresearchgate.net |

| Mice | Increased pro-inflammatory microbes (e.g., Ileibacterium) nih.gov | Intestinal inflammation nih.gov |

| Mice | Decreased anti-inflammatory genera (e.g., Lactobacillus, Blautia, Romboutsia) nih.gov | Intestinal inflammation nih.gov |

Environmental Fate and Degradation Mechanisms of Bisphenol S and Its Sulfated Forms

Advanced Oxidation Processes (AOPs) for Remediation

Advanced Oxidation Processes (AOPs) are a class of water treatment methods that rely on the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), to break down recalcitrant organic pollutants like BPS. mdpi.comnih.gov These processes are considered advantageous for BPS removal due to their efficiency in mineralizing the compound. mdpi.com Various AOPs, including persulfate-based oxidation, Fenton-like processes, and ozonation, have been investigated for their efficacy in degrading BPS. mdpi.comnih.gov

Ultraviolet/Persulfate Oxidation Mechanisms

The combination of ultraviolet (UV) irradiation and persulfate (PS) is an effective AOP for BPS degradation. mdpi.com In this process, UV light activates the persulfate anion (S₂O₈²⁻) to generate potent sulfate radicals (SO₄•⁻), which are primarily responsible for the oxidation of BPS. mdpi.comnih.gov The degradation follows pseudo-first-order kinetics, with the rate increasing significantly with higher persulfate concentrations. For instance, increasing the PS concentration from 100 to 1000 μM can elevate the observed first-order rate constant (kobs) from 0.021 to 0.382 min⁻¹. mdpi.comresearchgate.net

The degradation mechanism involves several key reactions, including β-scission, hydroxylation, ring-opening, cross-coupling, and notably, sulfate addition. mdpi.comresearchgate.net The initial step is an electron transfer from the BPS molecule to a sulfate radical, forming a phenyl radical cation. mdpi.comresearchgate.net This unstable intermediate then undergoes further reactions. One proposed pathway involves the formation of a phenol (B47542) radical which can then undergo a sulfate addition reaction and hydroxylation. mdpi.com This sulfate addition pathway is a significant transformation for BPS during UV/persulfate treatment and has been observed in the degradation of other organic pollutants via sulfate radical-based AOPs. mdpi.com In total, as many as eighteen different degradation products have been identified from the UV/PS process. mdpi.comresearchgate.net

Heat-Activated Persulfate Degradation Pathways

Thermal activation is another effective method to generate sulfate radicals from persulfate for the degradation of BPS. dphen1.com Increasing the temperature accelerates the decomposition of persulfate, thereby increasing the production of sulfate radicals and promoting a faster degradation rate of BPS. dphen1.com Studies have shown that a complete removal of BPS can be achieved within 120 minutes at a temperature of 70°C. dphen1.com The degradation rate constants were observed to increase from 1.29 x 10⁻⁶ mol m⁻³ s⁻¹ at 55°C to 8.11 x 10⁻⁶ mol m⁻³ s⁻¹ at 70°C. dphen1.com The activation energy (Ea) for this process has been calculated to be 112.9 ± 6.8 kJ mol⁻¹. dphen1.comresearchgate.net

The reaction kinetics for heat-activated persulfate degradation of BPS have been described by a pseudo-zero-order model. dphen1.com The proposed degradation pathways involve an initial electron transfer from BPS to the sulfate radicals, creating BPS radicals. mdpi.com These radicals can then couple to form dimers or undergo ring-opening reactions, leading to the formation of low-molecular-weight products that may contain multiple sulfur atoms. mdpi.com

Fenton-like Oxidation Processes (e.g., Sulfidated Nanoscale Zero Valent Iron/H₂O₂/PDS)

Fenton-like processes are another category of AOPs that have proven effective for BPS degradation. nih.gov One such advanced system involves the synchronous activation of hydrogen peroxide (H₂O₂) and persulfate (PDS) by sulfidated nanoscale zero-valent iron (S-nZVI). nih.gov This S-nZVI/H₂O₂/PDS system demonstrates significantly enhanced degradation efficiency compared to systems using only H₂O₂ or PDS. nih.gov

A notable synergy between H₂O₂ and PDS is observed, leading to a much higher degradation rate. The first-order rate constant for the combined S-nZVI/H₂O₂/PDS system was found to be 0.2766 min⁻¹, substantially higher than that for the S-nZVI/PDS (0.0436 min⁻¹) and S-nZVI/H₂O₂ (0.0113 min⁻¹) systems alone. nih.gov Radical scavenging experiments confirm that both sulfate (SO₄•⁻) and hydroxyl (•OH) radicals are generated, with hydroxyl radicals playing the crucial role in BPS removal. nih.gov This process is effective over a wide pH range (3-11). nih.gov The degradation pathways in this system lead to the formation of at least four distinct intermediates. nih.govresearchgate.net Photo-Fenton processes, which utilize light to enhance the Fenton reaction, have also been shown to achieve approximately 100% primary degradation of BPS within 10–20 minutes. researchgate.net

Ozonation and Photocatalytic Degradation

Ozonation is a rapid and highly efficient method for BPS removal. frontiersin.orgucalgary.ca The process can involve direct oxidation by molecular ozone or indirect oxidation by hydroxyl radicals formed from ozone decomposition. frontiersin.org Studies on the related compound BPA show that complete removal can be achieved within minutes. frontiersin.org The degradation of BPS via ozonation leads to the release of the sulfur atom as sulfate, indicating the cleavage of the molecule into two phenol-like structures or their oxidation products. ucalgary.ca

Photocatalytic degradation, for instance using UV-LED with mixed catalysts like Cu-TiO₂ and Zn-TiO₂, can also achieve 100% removal of BPS. mdpi.com The primary degradation pathway in photocatalysis is hydroxylation, which is supported by the detection of intermediates such as hydroxy-benzenesulfonic acid and dihydroxy-benzenesulfonic acid. mdpi.com

Identification of Transformation Products and Proposed Pathways

The degradation of BPS through various AOPs results in a multitude of transformation products. The specific products and pathways depend on the chosen oxidation process.

UV/Persulfate Oxidation : This process yields a complex mixture of intermediates. Eighteen distinct degradation products have been identified, arising from reactions like β-scission, hydroxylation, sulfate addition, phenol ring opening, and cross-coupling. mdpi.com One key pathway involves electron transfer to form a phenyl radical cation, which can then lead to products like 4-hydroxybenzenesulfonic acid or undergo sulfate addition and hydroxylation. mdpi.comresearchgate.net

Heat-Activated Persulfate : Pathways include the formation of BPS radicals that can dimerize through C-C and C-O coupling or undergo ring-opening to form smaller molecules, some incorporating additional sulfur atoms. mdpi.com

Fenton-like Processes (S-nZVI/H₂O₂/PDS) : Four main degradation intermediates have been identified, and three degradation pathways have been proposed for this system. nih.gov Other photo-Fenton studies have identified phenol and sulfuric acid as products, suggesting a central scission of the BPS molecule. researchgate.net

Aqueous Phototransformation : Under UV light alone, the major transformation product of BPS is p-hydroxybenzenesulfonic acid. nih.gov

| Oxidation Process | Key Transformation Products/Pathways | Reference |

|---|---|---|

| UV/Persulfate | β-scission, hydroxylation, sulfate addition, ring-opening, cross-coupling products, 4-hydroxybenzenesulfonic acid | mdpi.comresearchgate.net |

| Heat-Activated Persulfate | Dimerization products (C-C and C-O coupling), ring-opening products | mdpi.com |

| Fenton-like (S-nZVI/H₂O₂/PDS) | Four identified intermediates | nih.gov |

| Photo-Fenton | Central scission leading to phenol and sulfuric acid | researchgate.net |

| Aqueous Phototransformation (UV only) | p-Hydroxybenzenesulfonic acid | nih.gov |

Biodegradation Pathways in Natural and Engineered Systems

In contrast to its susceptibility to AOPs, Bisphenol S is notably resistant to biodegradation. nih.govmdpi.comresearchgate.net Studies investigating the fate of BPS in seawater have found that its degradation is not observed, unlike BPA and Bisphenol F (BPF), which are more readily biodegraded. nih.govmdpi.com This resistance suggests that BPS is likely to persist and accumulate in aquatic environments, posing a long-term ecological burden. nih.govmdpi.comresearchgate.net The order of biodegradability for several bisphenols in seawater has been ranked as BPF > BPA >> BPS. nih.govmdpi.com

While BPS is recalcitrant in aquatic systems, some studies have observed its degradation in soil environments. Under aerobic soil conditions, BPS has been found to have short half-lives of less than one day, similar to BPA. nih.gov Metabolites identified in these soil studies support degradation pathways that include both meta- and ortho-cleavage of the aromatic ring. nih.gov However, the general consensus points to the low biodegradability of BPS, especially in aqueous environments, making it more persistent than BPA. researchgate.netspandidos-publications.com

| Compound | Biodegradability in Seawater | Aerobic Soil Half-Life | Reference |

|---|---|---|---|

| Bisphenol S (BPS) | Not observed/amenable | <1 day | nih.govmdpi.comnih.gov |

| Bisphenol A (BPA) | Degradable (83% depletion in SDA tests) | <1 day | nih.govmdpi.comnih.gov |

| Bisphenol F (BPF) | More biodegradable than BPA (>92% depletion in SDA tests) | Not specified | nih.govmdpi.com |

SDA: Sea die-away simulation test

Microbial Catabolism and Enzymatic Biocatalysis

The breakdown of Bisphenol S in the environment is largely attributed to microbial activity. Studies have shown that BPS can be mineralized by soil microorganisms, with one study using ¹⁴C-labeled BPS demonstrating that 53.6% of the compound was mineralized in oxic soil over 28 days researchgate.net. A bacterial consortium enriched from river sediments proved highly efficient in degrading BPS, removing 99% of an initial 50 mg/L concentration within 10 days under aerobic conditions at a pH of 7 and a temperature of 30°C researchgate.net. This suggests that specific microbial communities can adapt to utilize BPS as a carbon source.

While direct evidence for the microbial catabolism of Bisphenol S Disulfate is scarce, the enzymatic machinery for such processes exists in the environment. The key to the biodegradation of sulfated organic compounds lies in the activity of sulfatases, specifically arylsulfatases. These enzymes catalyze the hydrolysis of sulfate-ester bonds, which would be the initial step in the degradation of this compound, releasing inorganic sulfate and the parent bisphenol or a hydroxylated intermediate mdpi.com. The resulting BPS could then be subjected to the known microbial degradation pathways.

Ligninolytic enzymes, such as manganese peroxidase, lignin (B12514952) peroxidase, and laccase, produced by various fungi, have also been shown to be effective in degrading Bisphenol A and are potential candidates for the degradation of BPS and its derivatives nih.gov. These enzymes are known for their broad substrate specificity and their ability to degrade recalcitrant organic pollutants.

Factors Influencing Biodegradation Efficiency

The efficiency of the biodegradation of bisphenols, including BPS and likely its sulfated forms, is influenced by several environmental factors.

Temperature: Temperature plays a crucial role in microbial activity and enzyme kinetics. While specific data for this compound is unavailable, studies on related compounds indicate that temperature significantly affects degradation rates.

Nutrient Ratios: The availability of essential nutrients, particularly carbon, nitrogen, and phosphorus (C:N:P ratio), is critical for microbial growth and metabolism. Optimal nutrient ratios can enhance the biodegradation of organic pollutants by supporting a healthy and active microbial population.

pH: The pH of the soil or water can affect both the bioavailability of the compound and the activity of microbial enzymes. Arylsulfatase activity, for instance, is known to be pH-dependent, with optimal pH varying for different enzymes and environments nih.gov.

Organic Matter Content: The presence of organic matter in soil can influence the sorption and bioavailability of bisphenols, potentially affecting their accessibility to microbial degradation zymatic.com.

Environmental Persistence and Half-Life Considerations

The persistence of a compound in the environment is a key factor in assessing its potential for long-term ecological impact. The half-life, or the time it takes for half of the initial concentration of a substance to degrade, is a standard measure of persistence.

Studies on Bisphenol S have shown varying half-lives depending on the environmental matrix. In aerobic soil, BPS has been observed to have a relatively short half-life of less than a day in some cases, similar to that of Bisphenol A zymatic.com. Another study reported a half-life of 2.8 days for BPS in oxic soil researchgate.net. However, in aquatic environments, BPS appears to be more persistent. One study found that BPS degradation was not observed in seawater over a 60-day period, suggesting it is likely to accumulate in the aquatic environment mdpi.comnih.gov. Another source indicates that BPS biodegrades slowly in water industrialchemicals.gov.au.

The persistence of this compound in the environment is not well-documented. However, the sulfonation of xenobiotics is generally considered a detoxification pathway in organisms, leading to more water-soluble and readily excretable compounds. This increased water solubility could affect its environmental transport and partitioning. The persistence of the disulfated form would largely depend on the prevalence and activity of arylsulfatase-producing microorganisms in a given environment. In environments with low arylsulfatase activity, this compound could be more persistent than its parent compound.

The following table summarizes the available data on the half-life of Bisphenol S in different environmental compartments. It is important to note that this data is for BPS and not its disulfated form.

| Environmental Compartment | Half-Life of Bisphenol S | Reference(s) |

| Aerobic Soil | < 1 day | zymatic.com |

| Oxic Soil | 2.8 days | researchgate.net |

| Seawater | No degradation observed in 60 days | mdpi.comnih.gov |

| Atmosphere (estimated) | 8.83 hours (reaction with hydroxyl radicals) | industrialchemicals.gov.au |

Interactive Data Table

Emerging Research Avenues and Future Perspectives on Bisphenol S Disulfate

In-depth Characterization of Specific Disulfated Isomers and Their Unique Biological Properties

Bisphenol S (BPS), chemically known as 4,4′-sulfonyldiphenol, is synthesized from the reaction of phenol (B47542) with sulfuric acid. nih.gov A common isomeric byproduct of this synthesis is 2,4′-sulfonyldiphenol. nih.gov While the biological properties of BPS itself have been the subject of numerous studies, research into its disulfated metabolite, Bisphenol S disulfate, is still in its nascent stages. The sulfation process, a major metabolic pathway for bisphenols in the body, results in the addition of two sulfate (B86663) groups to the BPS molecule. Given that BPS exists as isomers, it is highly probable that this compound also exists in different isomeric forms, depending on the position of the sulfate groups on the two phenyl rings.

Integrated Computational and Experimental Approaches for Mechanistic Elucidation

The integration of computational modeling and experimental studies offers a powerful approach to elucidate the mechanisms of action of this compound. In silico toxicology models, such as Quantitative Structure-Activity Relationship (QSAR) and interspecies correlation estimation (ICE) models, have been employed to predict the toxicity of BPS and its alternatives. nih.gov These computational methods can help to forecast the biological activity of this compound isomers based on their molecular structures.

Molecular modeling techniques, including molecular dynamics simulations, can provide atomic-level insights into the interactions between bisphenols and biological targets like the estrogen receptor α (ERα). nih.gov Such studies can identify key amino acid residues involved in the binding and help to explain the estrogenic potential of these compounds. nih.gov For instance, computational studies on various bisphenol analogs have revealed that specific structural features can influence their binding affinity and subsequent transcriptional activity of the receptor. nih.gov

Experimental validation of these computational predictions is essential. In vitro assays, such as cell proliferation assays and reporter gene assays, can be used to measure the actual estrogenic activity of this compound isomers. nih.gov By combining the predictive power of computational models with the empirical evidence from experimental studies, researchers can gain a more comprehensive understanding of the structure-activity relationships and the precise molecular mechanisms through which this compound may exert its biological effects. This integrated approach is critical for a more accurate risk assessment of BPS and its metabolites.

Development of Ultrasensitive and Selective Analytical Tools for Trace Level Detection

The development of highly sensitive and selective analytical methods is paramount for the detection of this compound at trace levels in various environmental and biological matrices. Several advanced analytical techniques have been developed for the detection of BPS, which can be adapted and optimized for its disulfated metabolite.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of bisphenols, offering high sensitivity and selectivity. nih.govmdpi.com Methods have been developed with detection limits for BPS in the low nanogram per gram (ng/g) range in food samples. nih.gov For biological samples like urine, HPLC-MS/MS procedures have achieved limits of detection (LODs) for BPS as low as 0.001 µg/L. mdpi.com

Electrochemical immunosensors represent another promising approach for the rapid and sensitive detection of BPS. nih.gov These sensors utilize specific monoclonal antibodies that bind to BPS, and the binding event is converted into a measurable electrical signal. nih.gov An electrochemical immunosensor for BPS has been developed with a limit of detection of 0.6 ng/mL. nih.gov Furthermore, lateral flow immunoassays (LFIA), particularly those based on iridium oxide nanoparticles, have demonstrated high sensitivity, with a visual detection limit for BPS of 1 ng/mL. nih.gov

Other analytical strategies include fluorescence quenching methods and the use of advanced chromatographic systems like Ultra-High-Performance Liquid Chromatography (UHPLC). waters.com The continued development and refinement of these analytical tools are crucial for monitoring human exposure to BPS and its metabolites, assessing their environmental prevalence, and enforcing regulatory limits.

| Analytical Technique | Matrix | Limit of Detection (LOD) | Reference |

|---|---|---|---|

| LC-MS/MS | Food | 0.0017 - 3.1 ng/g | nih.gov |

| HPLC-MS/MS | Urine | 0.001 µg/L | mdpi.com |

| Electrochemical Immunosensor | Water/Fish Tissue | 0.6 ng/mL | nih.gov |

| Iridium Oxide Nanoparticle-based LFIA | Water/Fish Tissue | 1 ng/mL (visual) | nih.gov |

| Inhibitory Fluorescence Quenching | - | 2.661 x 10⁻⁹ mg/L |

Interdisciplinary Research at the Nexus of Environmental Science and Molecular Biology

Understanding the full impact of this compound requires an interdisciplinary approach that bridges environmental science and molecular biology. Research in this area investigates the journey of BPS from its release into the environment to its potential effects at the molecular level within organisms.

From an environmental science perspective, studies have focused on the occurrence, fate, and transport of BPS in various environmental compartments. BPS has been detected in wastewater treatment plant effluents, indicating its persistence through conventional treatment processes. nih.gov The degradation of BPS in the environment is a key area of research, with studies exploring advanced oxidation processes for its removal from water. researchgate.net

At the molecular biology level, research has delved into the effects of BPS on cellular processes. Studies have shown that BPS can impact the gut microbiota and may have endocrine-disrupting properties. nih.govnih.gov For instance, BPS has been found to affect germline function and fertility in nematodes. plos.org The intersection of these two fields allows researchers to connect environmental exposure levels to specific biological outcomes. By understanding the molecular mechanisms of BPS toxicity, environmental scientists can better assess the ecological risks posed by this compound. This interdisciplinary approach is essential for developing effective strategies to mitigate the environmental and health impacts of BPS and its metabolites.

Predictive Modeling for Environmental Mobility and Bio-Interaction Profiles

Predictive modeling plays a crucial role in forecasting the environmental behavior and potential biological interactions of this compound. These models are valuable tools for risk assessment, especially when experimental data is limited.

Environmental fate models, such as the Equilibrium Criterion (EQC) model, can be used to predict the distribution of chemicals in different environmental compartments like air, water, soil, and sediment. researchgate.net These models help in understanding the potential for long-range transport and persistence of BPS in the environment. researchgate.net For instance, modeling has suggested that BPA, a related compound, degrades relatively quickly in the environment. researchgate.net

Physiologically based pharmacokinetic (PBPK) modeling is another important tool for predicting the absorption, distribution, metabolism, and excretion (ADME) of BPS in organisms, including humans. nih.gov PBPK models can estimate internal exposure levels from external exposure data and can be used to compare the pharmacokinetic behavior of different bisphenols. nih.gov Studies using these models have suggested that replacing BPA with BPS might lead to increased internal exposure to an endocrine-active compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are used to predict the biological activity of chemicals based on their molecular structure. nih.gov These models can help in screening for potential endocrine-disrupting effects of BPS metabolites like the disulfate form. By integrating these different modeling approaches, researchers can develop a more comprehensive understanding of the environmental mobility and bio-interaction profiles of this compound, which is essential for proactive environmental management and human health protection.

Q & A

Basic Research Questions

Q. What analytical methods are currently employed to detect and quantify Bisphenol S Disulfate in environmental and biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely validated technique for detecting this compound. Key steps include:

- Sample Preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from complex matrices like urine or wastewater .

- Chromatography : Reverse-phase C18 columns with gradient elution (e.g., methanol/water) to separate structurally similar bisphenol derivatives .

- Quantification : Isotope dilution with deuterated internal standards (e.g., Bisphenol S-d8) to correct for matrix effects .

Q. How does this compound’s environmental stability influence experimental design for exposure studies?

- Methodological Answer : Stability varies with pH, temperature, and microbial activity. Key considerations:

- Degradation Kinetics : Conduct time-series experiments under controlled conditions (e.g., pH 7.4 at 25°C) to model hydrolysis rates .

- Sample Storage : Use amber glass vials at -20°C to prevent photodegradation and enzymatic breakdown in biological samples .

- Field Studies : Pair environmental sampling (water, soil) with in situ measurements of redox potential and organic carbon content to assess persistence .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported endocrine-disrupting effects of this compound across studies?

- Methodological Answer : Contradictions often arise from differences in model systems or exposure protocols. Recommended approaches:

- Dose-Response Harmonization : Use standardized OECD guidelines (e.g., TG 455 for estrogen receptor transactivation assays) to ensure comparability .

- Meta-Analysis : Apply PRISMA frameworks to systematically evaluate in vitro vs. in vivo data, accounting for confounding factors like metabolism (e.g., glucuronidation in hepatic models) .

- Epigenetic Profiling : Incorporate bisulfite sequencing (post-conversion library preparation) to assess DNA methylation changes linked to non-monotonic dose responses .

Q. How can factorial design optimize multi-variable experiments studying this compound’s interactions with membrane separation technologies?

- Methodological Answer : A 2<sup>k</sup> factorial design efficiently tests interactions between variables such as:

- Independent Variables : pH (5–9), pressure (2–10 bar), and membrane pore size (1–10 kDa) .

- Response Variables : Permeate flux and rejection coefficient.

- Data Analysis : Use ANOVA to identify significant factors and interaction effects. For example, pH × pressure interactions may dominate rejection efficiency in nanofiltration systems .

Q. What computational tools enhance predictive modeling of this compound’s adsorption on engineered nanomaterials?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate adsorption energetics using force fields (e.g., CHARMM) for carbon nanotubes or graphene oxide .

- Machine Learning (ML) : Train models on experimental adsorption data (e.g., qmax values) with features like nanoparticle zeta potential and LogP of this compound .

- Validation : Cross-reference predictions with experimental results from batch adsorption studies (e.g., Langmuir isotherm fits) .

Data Integrity and Reproducibility

Q. How should researchers mitigate biases in epidemiological studies investigating this compound exposure and health outcomes?

- Methodological Answer :

- Blinding : Ensure laboratory analysts are blinded to participant exposure groups during biomarker quantification .

- Confounding Control : Use directed acyclic graphs (DAGs) to adjust for variables like diet (phytoestrogen intake) or co-exposure to other endocrine disruptors .

- Data Transparency : Share raw LC-MS/MS spectra and pre-processing scripts via repositories like Zenodo to enable independent verification .

Literature Review and Synthesis

Q. What systematic approaches ensure comprehensive retrieval of relevant studies on this compound’s environmental fate?

- Methodological Answer :

- Search Strategy : Use Boolean operators (e.g., "this compound" AND ("degradation" OR "bioaccumulation")) in databases like Web of Science and SciFinder .

- Inclusion Criteria : Prioritize peer-reviewed studies with in silico QSAR predictions validated by empirical data (e.g., half-life in aquatic systems) .

- Critical Appraisal : Apply the ToxRTool to assess risk of bias in toxicological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.